Indium(III) trifluoromethanesulfonate
Overview
Description
Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a compound that has been identified as a highly efficient catalyst in various chemical reactions. This compound is characterized by its ability to facilitate reactions under mild conditions, often leading to high yields and selectivity. Its catalytic properties have been explored in the deprotection of acetals and ketals, benzannulation reactions, and acyl transfer reactions involving carbohydrates 10.
Synthesis Analysis
While the synthesis of indium(III) trifluoromethanesulfonate itself is not detailed in the provided papers, its application in synthesis is well-documented. For instance, it has been used as a catalyst in the selective synthesis of naphthyl ketones through benzannulation reactions involving o-alkynylbenzaldehydes and enolisable carbonyl compounds . Additionally, it has shown great promise in synthetic carbohydrate chemistry, catalyzing acyl transfer reactions of various carbohydrates and their derivatives10.
Molecular Structure Analysis
The molecular structure of indium(III) trifluoromethanesulfonate allows it to act as an effective Lewis acid catalyst. Its structure-related reactivity is highlighted in the unusual reactions with first-row metallocenes, leading to the formation of novel indium-containing products . The structural features of these products have been rationalized, although the specific details of the indium triflate's structure are not provided in the abstracts.
Chemical Reactions Analysis
Indium(III) trifluoromethanesulfonate has been utilized in a variety of chemical reactions. It catalyzes the deprotection of acetals and ketals to yield aldehydes and ketones , facilitates intramolecular Diels-Alder reactions of furans , and is involved in acyl transfer reactions with sugars10. Moreover, it has been shown to interact with metallocenes, leading to the formation of indium metal and other indium-containing products .
Physical and Chemical Properties Analysis
The physical and chemical properties of indium(III) trifluoromethanesulfonate contribute to its versatility as a catalyst. It is soluble in both aqueous and organic media, which allows for easy recovery and reuse in reactions such as intramolecular Diels-Alder reactions . Its stability and reactivity under neutral conditions are advantageous for the deprotection of sensitive functional groups . Furthermore, its water-tolerant nature is exemplified in the Friedel-Crafts reactions catalyzed by gallium(III) triflate, a compound with similar properties .
Scientific Research Applications
Catalyst for Intramolecular Diels–Alder Reactions
Indium(III) trifluoromethanesulfonate (In(OTf)3) is effective as a catalyst in intramolecular Diels–Alder reactions. It has the unique property of being soluble in both aqueous and organic media, making it easily recoverable post-reaction (Prajapati, Laskar, & Sandhu, 2000).
Regioselective Addition to Non-Activated Olefins
Indium(III) trifluoromethanesulfonate, along with indium(III) chloride, is highly efficient in catalyzing the regioselective addition of thiolacetic acid to non-activated olefins, requiring only 1 mol% of the catalyst (Weïwer & Duñach, 2006).
Synthesis in Carbohydrate Chemistry
This compound has shown exceptional efficiency in catalyzing acyl transfer reactions involving carbohydrates and their derivatives, demonstrating its potential in synthetic carbohydrate chemistry (Giri, Verma, & Kartha, 2008).
Isomerisation of Thionolactones
Indium(III) trifluoromethanesulfonate is effective in catalyzing the isomerisation of thionolactones to thiolactones, showcasing its versatility in chemical reactions (Filippi, Fernandez, & Duñach, 2006).
Deprotection of Acetals and Ketals
This compound serves as an efficient catalyst for the deprotection of acetals and ketals under neutral conditions, contributing to the synthesis of various aldehydes and ketones (Gregg, Golden, & Quinn, 2007).
Hydrothiolation of Bromoalkynes
It has been used as a catalyst for the hydrothiolation of bromoalkynes, showing absolute selectivity in the production of (Z)-β-bromo vinyl sulfides (Rajesh & Prajapati, 2014).
Structural Studies in Complex Formation
Indium(III) trifluoromethanesulfonate's interaction with other chemicals, such as N, N-dimethylthioformamide, has been studied, revealing insights into the formation of complex structures like tetrameric complexes (Topel, Persson, Lundberg, & Ullström, 2011).
Alternative Syntheses of Univalent Indium Salts
This compound has been utilized in the efficient synthesis of univalent indium salts, offering a direct route from indium metal and expanding the scope of indium chemistry (Cooper & Macdonald, 2010).
Safety And Hazards
Indium(III) trifluoromethanesulfonate is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
indium(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYRAEIHXSVXPV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9InO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370444 | |
Record name | Indium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(III) trifluoromethanesulfonate | |
CAS RN |
128008-30-0 | |
Record name | Indium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium(III) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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